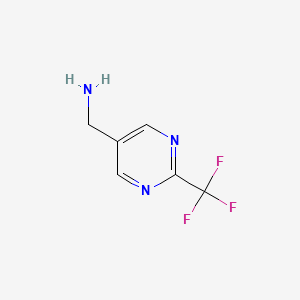

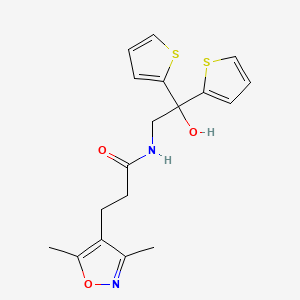

![molecular formula C12H9N3O2S B2843223 2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide CAS No. 847337-32-0](/img/structure/B2843223.png)

2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide is a chemical compound with the molecular formula C12H9N3O2S . It has an average mass of 259.284 Da and a monoisotopic mass of 259.041534 Da .

Synthesis Analysis

The synthesis of benzofuro[3,2-d]pyrimidine derivatives, which includes 2-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide, involves aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50°C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or K2CO3 .Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C19H15N3O3S/c1-24-15-9-5-3-7-13(15)22-16(23)10-26-19-18-17(20-11-21-19)12-6-2-4-8-14(12)25-18/h2-9,11H,10H2,1H3,(H,22,23) . The Canonical SMILES string is COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 .Chemical Reactions Analysis

The iminium intermediate generated in the synthesis process acts as an electrophile for the nucleophilic addition of the ketoester enol . The ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .Physical And Chemical Properties Analysis

The compound has a molecular weight of 365.4 g/mol . It has a XLogP3-AA value of 3.8, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 365.08341252 g/mol . The topological polar surface area is 103 Ų . The compound has a heavy atom count of 26 .Scientific Research Applications

Crystallography and Structural Analysis

- Crystal Structures Analysis: Compounds related to 2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, have been characterized by crystallography. The molecules exhibit folded conformations, with the pyrimidine ring inclined at various angles to the benzene ring, suggesting potential for diverse molecular interactions and stability in solid-state forms (Subasri et al., 2017).

Corrosion Inhibition

- Corrosion Inhibitors: Alkylsulfanyl acetamide derivatives have been synthesized and evaluated for their corrosion inhibition efficiency. These compounds demonstrated significant protection against corrosion in steel, highlighting their potential in industrial applications to prevent metal degradation (Yıldırım & Cetin, 2008).

Antifolate and Antitumor Activity

- Antifolate and Antitumor Properties: Research into derivatives of 2,4-diaminofuro[2,3-d]pyrimidines, which are structurally related to the queried compound, revealed that certain modifications enhance their inhibitory potency against dihydrofolate reductase (DHFR) as well as tumor cell growth. This suggests potential applications in cancer therapy (Gangjee et al., 2000).

Antibacterial and Antifungal Properties

- Antibacterial and Antifungal Activities: Novel series of benzimidazole derivatives, including 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl)acetamide, have shown promising antibacterial and antifungal activities. These compounds present potential as new therapeutic agents for treating infectious diseases (Devi, Shahnaz, & Prasad, 2022).

Mechanism of Action

The mechanism of action for 2-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide is not explicitly mentioned in the search results.

properties

IUPAC Name |

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2S/c13-9(16)5-18-12-11-10(14-6-15-12)7-3-1-2-4-8(7)17-11/h1-4,6H,5H2,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLFCDPNNBHOKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

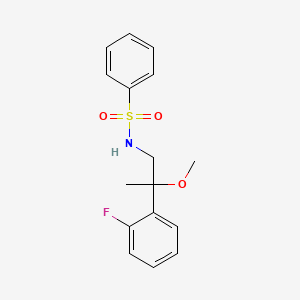

![N-{3-methyl-4-[(propan-2-yl)carbamoyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2843141.png)

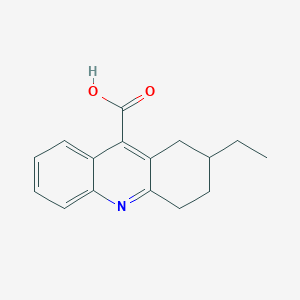

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2843150.png)

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2843153.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2843156.png)

![1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B2843157.png)

![2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2843159.png)

![2-[2-(Dimethylamino)phenyl]acetonitrile](/img/structure/B2843162.png)